

Spectroscopic data for 2-(Benzylloxy)benzamide (NMR, IR, MS)

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Compound of Interest

Compound Name: 2-(Benzylloxy)benzamide

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An In-depth Technical Guide to the Spectroscopic Characterization of **2-(Benzylloxy)benzamide**

Introduction

In the landscape of modern drug discovery and materials science, the unambiguous structural confirmation of novel chemical entities is paramount. **2-(Benzylloxy)benzamide**, a molecule incorporating both an amide and a benzyl ether moiety, serves as a valuable scaffold in the synthesis of biologically active compounds.^{[1][2]} Its characterization provides a quintessential example of the synergistic application of modern spectroscopic techniques. This guide offers a detailed exploration of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **2-(Benzylloxy)benzamide**, framed from the perspective of a Senior Application Scientist. The focus is not merely on the data itself, but on the underlying principles and experimental logic that ensure data integrity and lead to confident structural elucidation.

Molecular Structure and Atom Numbering

A foundational step in spectroscopic analysis is to have a clear structural representation. The structure of **2-(Benzylloxy)benzamide**, with a systematic numbering scheme, is presented below to facilitate the assignment of signals in the subsequent NMR analysis.

Caption: Molecular structure of **2-(Benzylloxy)benzamide** with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.^[3] Both ¹H and ¹³C NMR are indispensable for the complete characterization of **2-(Benzylxy)benzamide**.

Experimental Protocol

A robust and reproducible protocol is critical for acquiring high-quality NMR data.

- Sample Preparation: Dissolve 5-10 mg of **2-(Benzylxy)benzamide** in approximately 0.6 mL of a suitable deuterated solvent. Deuterated chloroform (CDCl_3) is a common choice due to its excellent solubilizing power for many organic compounds.^[3] Alternatively, deuterated dimethyl sulfoxide (DMSO-d_6) can be used, which is particularly useful for observing exchangeable protons like those of the amide group.
- Instrumentation: Data should be acquired on a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher, to ensure adequate signal dispersion.^[3]
- ¹H NMR Acquisition: A standard one-dimensional ¹H NMR spectrum is acquired. Key parameters include a spectral width of -2 to 12 ppm, 16 to 64 scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.^[3]
- ¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired to provide a spectrum with single lines for each unique carbon atom. A wider spectral width (e.g., 0 to 200 ppm) is used, and a greater number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

Data Interpretation Workflow

The process of interpreting NMR data follows a logical sequence to piece together the molecular structure.



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Caption: A generalized workflow for NMR spectral analysis.

¹H NMR Data and Interpretation

The ¹H NMR spectrum provides a proton census of the molecule. The expected signals for **2-(BenzylOxy)benzamide** are detailed below.

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale
~ 8.2 (dd)	Doublet of doublets	1H	H6	Deshielded by the adjacent anisotropic effect of the C=O group.
~ 7.2-7.5 (m)	Multiplet	7H	H4, H5, and C ₆ H ₅	A complex region where the protons of the benzyl ring and two protons of the benzamide ring overlap.
~ 7.0 (m)	Multiplet	2H	H3 and Amide H	The H3 proton and one of the amide protons often appear in this region.
~ 5.8 (br s)	Broad singlet	1H	Amide H	The chemical shift of amide protons is variable and often broad due to quadrupole effects and chemical exchange. ^[3]
~ 5.2 (s)	Singlet	2H	H10 (-OCH ₂ -)	Appears as a sharp singlet as there are no adjacent protons to couple with. Its position is characteristic of

benzylic protons
attached to an
oxygen atom.

¹³C NMR Data and Interpretation

The ¹³C NMR spectrum reveals the carbon skeleton of the molecule.

Chemical Shift (δ , ppm)	Assignment	Rationale
~ 168	C7 (C=O)	The carbonyl carbon of the amide is significantly deshielded and appears far downfield.
~ 157	C2	This aromatic carbon is attached to the electronegative oxygen atom, causing a downfield shift.
~ 136	C11	The ipso-carbon of the benzyl ring to which the $-\text{CH}_2-$ group is attached.
~ 133	C4	Aromatic CH carbon.
~ 132	C6	Aromatic CH carbon.
~ 128-129	C12, C13, C14, C15	Aromatic CH carbons of the benzyl ring, often appearing as overlapping signals.
~ 122	C5	Aromatic CH carbon.
~ 121	C1	The ipso-carbon of the benzamide ring to which the amide group is attached.
~ 113	C3	Aromatic CH carbon.
~ 71	C10 ($-\text{OCH}_2-$)	The aliphatic carbon of the benzylic ether linkage.

Infrared (IR) Spectroscopy

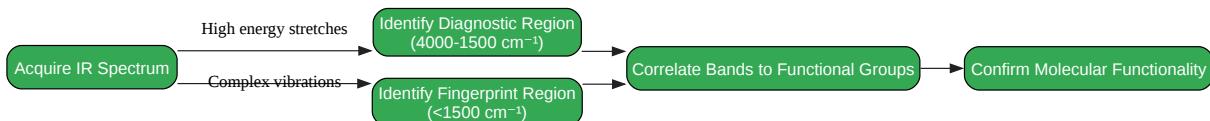
IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.^[3]

Experimental Protocol

For solid samples like **2-(BenzylOxy)benzamide**, two common methods are employed.

- Potassium Bromide (KBr) Pellet: A small amount of the compound (1-2 mg) is intimately mixed and ground with dry KBr powder (~100 mg). The mixture is then pressed under high pressure to form a thin, transparent pellet through which the IR beam is passed.[3][4]
- Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or germanium). This technique requires minimal sample preparation and is non-destructive.[3]

Data Interpretation Workflow



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Caption: A systematic approach to interpreting an IR spectrum.

IR Data and Interpretation

The IR spectrum of **2-(BenzylOxy)benzamide** will display characteristic absorption bands corresponding to its constituent functional groups.

Wavenumber (cm ⁻¹)	Intensity	Assignment	Vibrational Mode
~ 3400 and 3200	Strong, Broad	N-H (Amide)	Symmetric & Asymmetric Stretching
~ 3100-3000	Medium	C-H (Aromatic)	Stretching
~ 2950-2850	Medium	C-H (Aliphatic, -CH ₂ -)	Stretching
~ 1660	Strong, Sharp	C=O (Amide I)	Stretching[3]
~ 1600	Medium	N-H (Amide II)	Bending[3]
~ 1580, 1480, 1450	Medium-Weak	C=C (Aromatic)	Ring Stretching
~ 1240	Strong	C-O-C (Aryl Ether)	Asymmetric Stretching
~ 750	Strong	C-H (Aromatic)	Out-of-plane Bending (ortho-disubstituted)

The presence of two distinct N-H stretching bands is characteristic of a primary amide (-NH₂). The strong absorption around 1660 cm⁻¹ is a definitive indicator of the amide carbonyl group (Amide I band), while the band around 1600 cm⁻¹ (Amide II band) arises from N-H bending coupled with C-N stretching.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and crucial structural information based on the molecule's fragmentation pattern.[3]

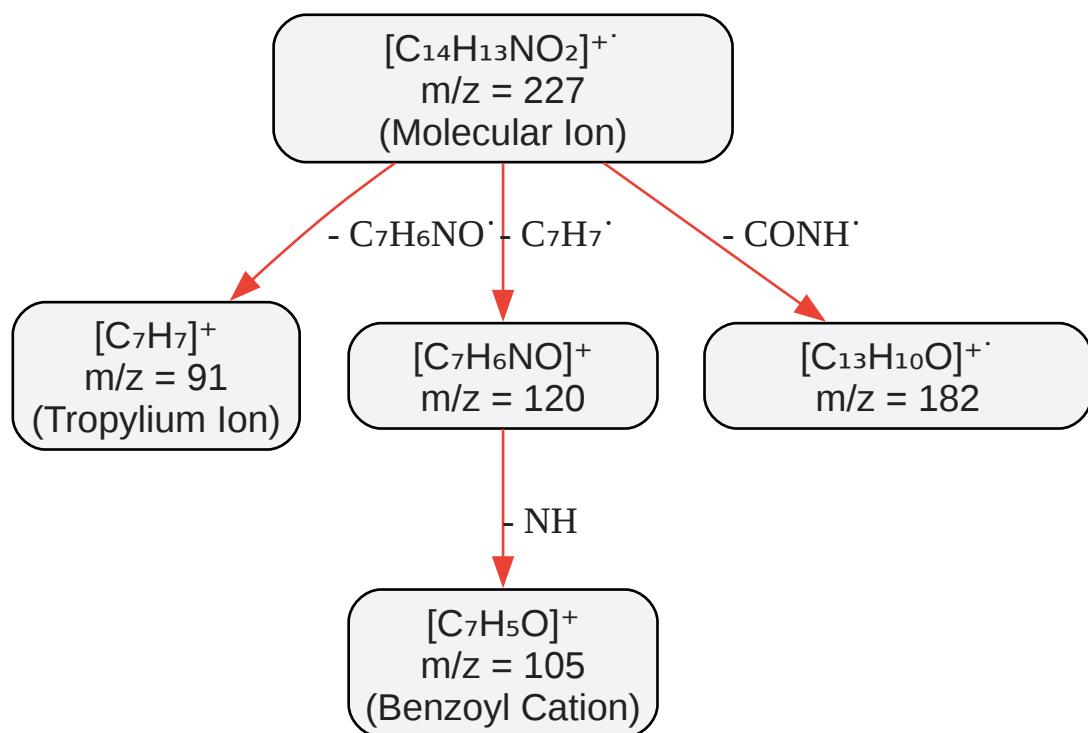
Experimental Protocol

- Sample Introduction: A dilute solution of the compound is introduced into the instrument.
- Ionization: Electron Ionization (EI) is a common method for relatively small organic molecules. In EI, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and extensive fragmentation.[5]

- Analysis: The resulting ions are separated by a mass analyzer (e.g., a quadrupole) based on their m/z ratio.
- Detection: The abundance of each ion is measured, and the data is presented as a mass spectrum.

Fragmentation Analysis

Upon ionization, the molecular ion of **2-(BenzylOxy)benzamide** (m/z 227) will undergo predictable fragmentation, primarily at its weakest bonds and leading to the formation of stable carbocations.



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Caption: Predicted Electron Ionization (EI) fragmentation pathway.

MS Data and Interpretation

The mass spectrum provides a fingerprint based on the masses of the parent molecule and its fragments.

m/z	Relative Intensity	Proposed Fragment Ion	Formula
227	High	Molecular Ion $[M]^{+}\cdot$	$[C_{14}H_{13}NO_2]^{+}\cdot$
182	Low	$[M - CONH]^{+}\cdot$	$[C_{13}H_{10}O]^{+}\cdot$
120	Medium	$[M - C_7H_7]^{+}$	$[C_7H_6NO]^{+}$
105	High	$[C_7H_5O]^{+}$	$[C_7H_5O]^{+}$
91	Base Peak	Tropylium Ion	$[C_7H_7]^{+}$
77	Medium	Phenyl Cation	$[C_6H_5]^{+}$

The molecular ion peak at m/z 227 confirms the molecular weight of the compound ($C_{14}H_{13}NO_2$).^[6] The most prominent feature, often the base peak, is the tropylium ion at m/z 91, which is the classic and highly stable fragment resulting from the cleavage of the benzylic C-O bond.^[7] The formation of the benzoyl cation (m/z 105) through the loss of the amino group and subsequent rearrangement is also a characteristic fragmentation pattern for benzamides.^{[8][9]}

Conclusion

The comprehensive analysis of **2-(Benzyl)benzamide** using NMR, IR, and MS provides a self-validating system for its structural confirmation. 1H and ^{13}C NMR spectroscopy precisely map the carbon-hydrogen framework. IR spectroscopy confirms the presence of key functional groups—the primary amide, aromatic rings, and the ether linkage. Finally, mass spectrometry verifies the molecular weight and reveals a fragmentation pattern consistent with the proposed structure, most notably through the formation of the characteristic tropylium ion. The convergence of data from these three independent techniques provides an unambiguous and authoritative structural assignment, a critical requirement for any research or development endeavor.

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